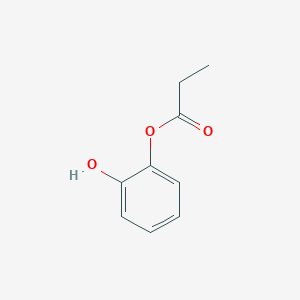

2-hydroxyphenyl propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-hydroxyphenyl propanoate is a phenolic compound that is a secondary metabolite of plants It plays a significant role in plant defense mechanisms, protecting against pathogens, parasites, and UV radiation

準備方法

Synthetic Routes and Reaction Conditions

2-hydroxyphenyl propanoate can be synthesized through various methods. One common method involves the esterification of p-hydroxyphenylpropionic acid with octanol using immobilized lipase (Novozym 435) as a catalyst in an ultrasound-assisted packed-bed bioreactor. The optimal conditions for this reaction include a reaction temperature of 65°C, a flow rate of 0.05 ml/min, and an ultrasonic power of 1.74 W/cm², resulting in a yield of 99.33% .

Industrial Production Methods

In industrial settings, hydroxyphenylpropionate can be produced using a solvent-free system, which offers advantages such as the elimination of toxic solvents, maximization of substrate concentration, and reduction in purification costs. This method involves a simple mixture of substrates and is more environmentally friendly compared to traditional chemical catalysis .

化学反応の分析

Types of Reactions

2-hydroxyphenyl propanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced phenolic compounds.

Substitution: This reaction involves the replacement of a functional group with another group, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under mild conditions.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Reduced phenolic compounds.

Substitution: Halogenated or nitrated phenolic compounds.

科学的研究の応用

2-hydroxyphenyl propanoate has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: It plays a role in plant defense mechanisms and is used in studies related to plant physiology and biochemistry.

Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.

Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives.

作用機序

2-hydroxyphenyl propanoate exerts its effects through various molecular targets and pathways. For example, it can modulate plant growth and root system architecture by inducing metabolic changes. It affects the expression of genes involved in carbon/nitrogen metabolism and secondary metabolism, leading to the differential accumulation of secondary metabolites in roots and leaves . Additionally, it can activate transcriptional regulators in bacteria, such as the MhpR regulator in Escherichia coli, which controls the degradation of aromatic compounds .

類似化合物との比較

2-hydroxyphenyl propanoate can be compared with other similar compounds, such as:

Phenylpropionate: Both compounds are involved in the degradation of aromatic compounds in bacteria, but hydroxyphenylpropionate is a more effective activator of the MhpR regulator.

Methyl 3-(4-hydroxyphenyl)propionate: This compound functions as a nitrification inhibitor in soil and modulates plant growth by interfering with auxin signaling via the nitric oxide/reactive oxygen species pathway.

This compound stands out due to its unique ability to modulate gene expression and metabolic pathways in both plants and bacteria, making it a valuable compound for various scientific research applications.

特性

CAS番号 |

131625-34-8; 22446-37-3 |

|---|---|

分子式 |

C9H10O3 |

分子量 |

166.176 |

IUPAC名 |

(2-hydroxyphenyl) propanoate |

InChI |

InChI=1S/C9H10O3/c1-2-9(11)12-8-6-4-3-5-7(8)10/h3-6,10H,2H2,1H3 |

InChIキー |

YAPRWCFMWHUXRS-UHFFFAOYSA-N |

SMILES |

CCC(=O)OC1=CC=CC=C1O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2E)-3-(dimethylamino)-2-{[(dimethylamino)methylidene]amino}prop-2-en-1-ylidene]dimethylazanium perchlorate](/img/structure/B2435620.png)

![methyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2435622.png)

![N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2435627.png)

![{6-Chloro-4-[(4-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2435630.png)

![N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-phenyloxane-4-carboxamide](/img/structure/B2435634.png)

![N-[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-hydroxyethyl]but-2-ynamide](/img/structure/B2435635.png)

![5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine](/img/structure/B2435636.png)

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3,5-difluorobenzoate](/img/structure/B2435641.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2435642.png)